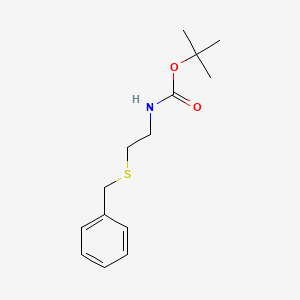![molecular formula C8H10O2 B562244 4-Methoxy-[7-13C]benzyl Alcohol CAS No. 76104-36-4](/img/structure/B562244.png)
4-Methoxy-[7-13C]benzyl Alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-[7-13C]benzyl Alcohol: is a chemical compound with the molecular formula C8H10O2. It is a labeled version of 4-Methoxybenzyl Alcohol, where the carbon-13 isotope is incorporated at the seventh position. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions:
Reduction of 4-Methoxybenzaldehyde: One common method involves the reduction of 4-Methoxybenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 4-Methoxybenzaldehyde using a catalyst such as palladium on carbon in the presence of hydrogen gas. This method is efficient and provides high yields of 4-Methoxybenzyl Alcohol.
Industrial Production Methods: Industrial production of 4-Methoxybenzyl Alcohol often involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: 4-Methoxybenzyl Alcohol can undergo oxidation reactions to form 4-Methoxybenzaldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 4-Methoxybenzylamine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Hydrochloric acid for halogenation or ammonia for amination.
Major Products Formed:
Oxidation: 4-Methoxybenzaldehyde
Reduction: 4-Methoxybenzylamine
Substitution: 4-Methoxybenzyl chloride or 4-Methoxybenzylamine
科学研究应用
Chemistry: 4-Methoxy-[7-13C]benzyl Alcohol is used as a precursor in the synthesis of various organic compounds. Its isotopic labeling makes it valuable in nuclear magnetic resonance (NMR) spectroscopy studies to investigate reaction mechanisms and molecular structures.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme mechanisms. The carbon-13 labeling allows for tracing the metabolic fate of the compound in biological systems.
Medicine: In medicinal chemistry, this compound is used in the development of labeled pharmaceuticals for diagnostic imaging and therapeutic applications. Its isotopic labeling helps in tracking the distribution and metabolism of drugs in the body.
Industry: The compound is used in the production of fragrances and flavoring agents. Its unique properties make it suitable for creating specific aromatic profiles in perfumes and food products.
作用机制
The mechanism of action of 4-Methoxy-[7-13C]benzyl Alcohol involves its interaction with specific molecular targets and pathways. In oxidation reactions, the hydroxyl group is oxidized to form an aldehyde group, which can further participate in various chemical reactions. In reduction reactions, the compound is reduced to form an amine, which can interact with biological molecules and enzymes.
相似化合物的比较
4-Methoxybenzyl Alcohol: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
4-Methoxybenzaldehyde: An oxidation product of 4-Methoxybenzyl Alcohol, used in the synthesis of various organic compounds.
4-Methoxybenzylamine: A reduction product, used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness: The incorporation of the carbon-13 isotope at the seventh position makes 4-Methoxy-[7-13C]benzyl Alcohol unique. This isotopic labeling allows for detailed studies using NMR spectroscopy and other analytical techniques, providing insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.
属性
IUPAC Name |
(4-methoxyphenyl)(113C)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHFRERJPWKJFX-PTQBSOBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[13CH2]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662075 |
Source


|
| Record name | (4-Methoxyphenyl)(~13~C)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76104-36-4 |
Source


|
| Record name | (4-Methoxyphenyl)(~13~C)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
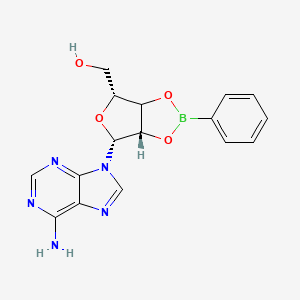


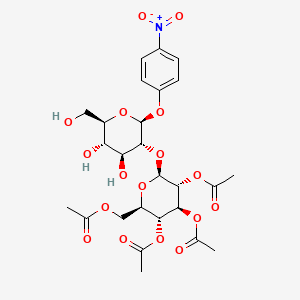
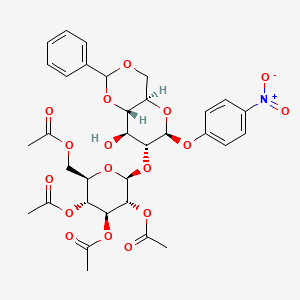
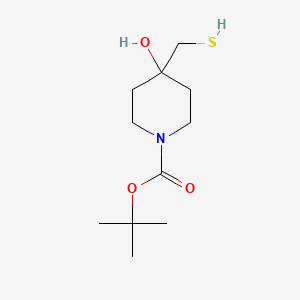
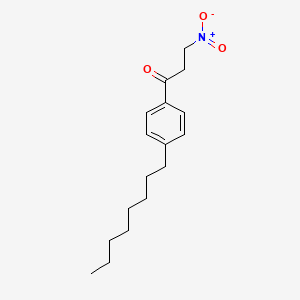

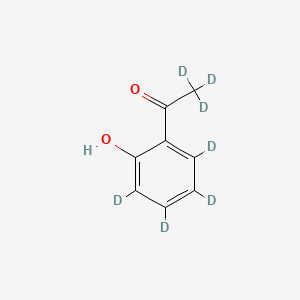
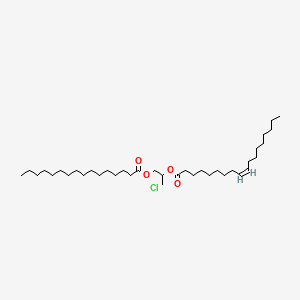
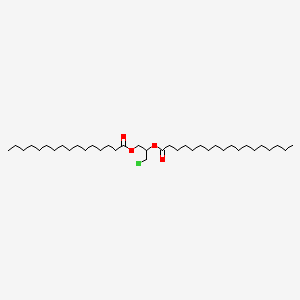
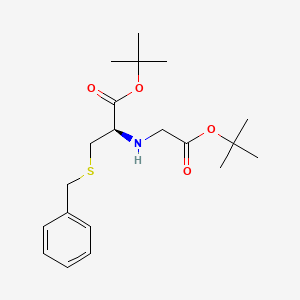
![3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester](/img/structure/B562180.png)
